molecular formula C12H17ClN2 B3018318 1-(3-Chlorobenzyl)-1,4-diazepane CAS No. 686260-62-8

1-(3-Chlorobenzyl)-1,4-diazepane

Cat. No. B3018318
CAS RN: 686260-62-8
M. Wt: 224.73
InChI Key: RZYHJJCOSLOYBD-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of 1,4-diazepane derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. The structure of 1,4-diazepane derivatives is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives can be achieved through a multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This process allows for the direct stereoselective synthesis of the derivatives, including those with a chlorobenzyl group. An efficient, user-friendly method has been developed that is both solvent- and catalyst-free, simplifying the synthesis process and making it more accessible .

Molecular Structure Analysis

The molecular structure of diazepane derivatives can be complex and varies depending on the substituents attached to the heterocyclic ring. For instance, the crystal and molecular structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, has been determined using X-ray methods, revealing an enamide form with diacylation on nitrogen . Although this is not the exact compound , it provides insight into the structural aspects of chlorobenzyl-substituted diazepanes.

Chemical Reactions Analysis

Diazepane derivatives can undergo various chemical reactions. For example, diazepam, a well-known diazepane derivative, can form novel products through base-catalyzed hydrolysis. In a mixture of ethanol and sodium hydroxide, diazepam forms an intermediate that decomposes to yield 2-(methylamino)-5-chlorobenzophenone imine and its related compound . This indicates that chlorobenzyl-substituted diazepanes may also undergo similar base-catalyzed reactions, leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. For example, the crystal structure of a 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivative has been determined, which helps in understanding the compound's physical properties such as melting point, solubility, and stability . Additionally, the formation of a 1:1 adduct between 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid, resulting in a salt with a tiling pattern, suggests that diazepane derivatives can engage in hydrogen bonding and form stable crystalline structures .

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, “1-(3-Chlorobenzyl)piperazine”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Chlorobenzyl)-1,4-diazepane” are not available, research into related compounds continues. For instance, “3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives” have been investigated as a lead for dengue virus type 2 infection .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHJJCOSLOYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-1,4-diazepane

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